molecular formula C10H8BrNO2 B3005740 3-(2-Bromo-4-cyanophenyl)propanoic acid CAS No. 1783615-81-5

3-(2-Bromo-4-cyanophenyl)propanoic acid

Cat. No.: B3005740
CAS No.: 1783615-81-5
M. Wt: 254.083
InChI Key: QCGAUFCUJCRMLB-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of propanoic acid, featuring a bromine atom and a cyano group attached to a phenyl ring

Scientific Research Applications

3-(2-Bromo-4-cyanophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Bromo and cyano groups in organic compounds are often involved in electrophilic aromatic substitution reactions .

Mode of Action

The compound likely interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between two organic groups, one being an electrophile and the other a nucleophile . The bromo group in the compound can act as an electrophile, while the cyano group can act as a nucleophile .

Biochemical Pathways

Compounds with similar structures have been known to participate in oxidative addition and transmetalation processes . These processes can influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Bromo groups are often involved in phase II metabolic reactions, which can affect the compound’s distribution and excretion . Cyano groups, on the other hand, can undergo transformations that may influence absorption and metabolism .

Result of Action

The compound’s potential involvement in suzuki–miyaura coupling suggests it may influence the formation of carbon-carbon bonds in organic molecules . This could potentially lead to changes in molecular structures and cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Bromo-4-cyanophenyl)propanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability . Additionally, the compound’s interaction with its targets can be influenced by the cellular environment, including the presence of enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for 3-(2-Bromo-4-cyanophenyl)propanoic acid may involve large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to optimize reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

3-(2-bromo-4-cyanophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGAUFCUJCRMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783615-81-5
Record name 3-(2-bromo-4-cyanophenyl)propanoic acid
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